molecular formula C21H23NO2S B3019304 N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034304-98-6

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B3019304
CAS RN: 2034304-98-6
M. Wt: 353.48
InChI Key: VYFHGPYEJXDLNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves catalytic processes that enable the formation of cyclic structures. In the context of synthesizing N-benzothiazol-2-yl-amides, a study has demonstrated the use of a copper-catalyzed intramolecular cyclization process. This process utilizes N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand to facilitate the reaction. The cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions led to the successful synthesis of the desired amides in good to excellent yields . Although this study does not directly address the synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, it provides insight into related cyclization techniques that could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. While the provided papers do not directly analyze the molecular structure of this compound, they do offer information on related compounds. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines involves the formation of a cyclic structure that is somewhat similar to the cyclopentanecarboxamide moiety in the compound of interest . Understanding the behavior of similar molecular structures under various conditions can provide valuable insights into the potential molecular structure analysis of the target compound.

Chemical Reactions Analysis

Chemical reactions involving the formation of cyclic amides can be complex and are influenced by various factors, including the reagents and conditions used. The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides, for example, has been studied in solution using gaseous hydrogen chloride, trifluoroacetic acid, or bromine, as well as under electron impact in the gas phase . These conditions lead to different outcomes and provide a scheme for the fragmentation of the molecular ions of the products. Such studies are relevant as they shed light on the possible reactions and conditions that could be explored for the synthesis and analysis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of this compound, they do offer insights into the properties of structurally related compounds. For example, the study of cyclization reactions and the resulting benzoxazines can give an indication of the stability, solubility, and reactivity of cyclic amides, which are important factors in understanding the behavior of the compound . However, specific studies would be required to determine the exact physical and chemical properties of this compound.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-15(13-17-14-16-7-2-3-8-18(16)24-17)22-20(23)21(10-4-5-11-21)19-9-6-12-25-19/h2-3,6-9,12,14-15H,4-5,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFHGPYEJXDLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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